An In-Depth Technical Guide to 4-Bromo-L-tryptophan: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-L-tryptophan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently encountered the need for well-characterized, functionalized amino acids in the development of novel therapeutics and research tools. 4-Bromo-L-tryptophan stands out as a particularly versatile building block, offering a strategic entry point for further chemical modification while retaining the core biological relevance of the parent tryptophan molecule. This guide is intended to provide a comprehensive technical overview for researchers, moving beyond a simple cataloging of properties to offer insights into the practical application and scientific causality behind the use of this compound. The information presented herein is synthesized from established literature and technical data sources to ensure accuracy and reliability.
Core Chemical and Physical Properties
4-Bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan, characterized by the substitution of a bromine atom at the 4-position of the indole ring. This modification imparts unique chemical properties that are highly valuable in medicinal chemistry and chemical biology.
Identifiers and General Characteristics
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | [1][2] |
| Synonyms | L-Trp(4-Br)-OH, L-2-Amino-3-(4-bromoindolyl)propionic acid | [3] |
| CAS Number | 52448-16-5 | [2][3] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2][3] |
| Molecular Weight | 283.12 g/mol | [3] |
| Appearance | Off-white to pale brown solid/powder | [2][3] |
| Purity | ≥ 98% | [2] |
Physicochemical Data
| Property | Value | Remarks | Source(s) |
| Melting Point | Not definitively reported for the 4-bromo isomer. For comparison, 5-Bromo-DL-tryptophan has a melting point of 264 °C (decomposes). L-tryptophan decomposes at 280-285 °C. | The melting point is expected to be in a similar range to other brominated tryptophan isomers and the parent molecule, with decomposition. | [4] |
| Solubility | Soluble in DMSO. Limited solubility in water. | For comparison, 5-Bromo-L-tryptophan is soluble in DMSO at 1 mg/mL with warming. L-tryptophan has a water solubility of 11.4 g/L at 25 °C. The bromination is expected to decrease aqueous solubility. | [5][6] |
| Storage | Store at 0-8 °C. | Recommended for maintaining chemical stability. | [2][3] |
Spectroscopic Profile
The spectroscopic data for 4-Bromo-L-tryptophan are essential for its identification and characterization. Below is a summary of expected spectroscopic features based on the analysis of its parent compound, L-tryptophan, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-Bromo-L-tryptophan is expected to show characteristic signals for the indole ring protons, the α-proton, and the β-protons of the alanine side chain. The indole -NH proton typically appears as a broad singlet downfield, around 10.1 ppm in L-tryptophan.[7] The aromatic protons will be influenced by the presence of the bromine atom, leading to shifts and potentially different coupling patterns compared to L-tryptophan.
-
¹³C NMR: The carbon NMR will display distinct signals for the carbons of the indole ring and the amino acid backbone. The carbon atom attached to the bromine (C4) will experience a significant downfield shift. For comparison, the aromatic carbons in L-tryptophan appear between 110 and 139 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-L-tryptophan will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching (indole and amino group): ~3400 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹
-
C=O stretching (carboxylic acid): ~1600-1700 cm⁻¹
-
C-Br stretching: Typically in the fingerprint region below 800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of 4-Bromo-L-tryptophan. The expected molecular ion peak [M+H]⁺ would be at m/z 283.12, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes at M and M+2).
Synthesis of 4-Bromo-L-tryptophan
The synthesis of 4-Bromo-L-tryptophan can be approached through several methods, with enzymatic synthesis being a prominent and efficient route.
Enzymatic Synthesis Workflow
A highly effective method for the synthesis of tryptophan analogs involves the use of the enzyme tryptophan synthase (TrpB).[9] This enzyme catalyzes the reaction between an indole derivative and serine to produce the corresponding tryptophan analog.
Caption: Enzymatic synthesis of 4-Bromo-L-tryptophan.
Detailed Experimental Protocol: Enzymatic Synthesis
The following is a generalized protocol based on methods for enzymatic synthesis of tryptophan analogs.[9][10]
-
Enzyme Preparation: Obtain or prepare a highly active and stable variant of tryptophan synthase (TrpB). The enzyme can be overexpressed in a suitable host like E. coli and purified.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Addition of Substrates: Add L-serine and 4-bromoindole to the reaction mixture. The optimal concentrations of substrates should be determined empirically to maximize yield and minimize substrate inhibition.
-
Enzyme Addition: Initiate the reaction by adding the purified TrpB enzyme.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 37-50 °C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method such as HPLC.
-
Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). The product, 4-Bromo-L-tryptophan, can be purified from the reaction mixture by techniques such as ion-exchange chromatography or crystallization.
Applications in Research and Drug Development
The bromine atom at the 4-position of the indole ring serves as a versatile chemical handle for a variety of synthetic transformations, making 4-Bromo-L-tryptophan a valuable starting material in drug discovery and a useful probe in chemical biology.
Precursor in Organic Synthesis
4-Bromo-L-tryptophan is a key building block for the synthesis of more complex molecules, particularly those with substitutions at the 4-position of the indole ring, which can be challenging to achieve through direct functionalization of tryptophan.[3] It is used in peptide synthesis to introduce a brominated tryptophan residue, which can modulate the peptide's structure and biological activity.[11]
Role in Neuropharmacology and Serotonin Pathway Research
As an analog of L-tryptophan, the metabolic precursor to the neurotransmitter serotonin, 4-Bromo-L-tryptophan is a valuable tool for studying the serotonin pathway.[3][12][13] It can be used to investigate the substrate specificity of enzymes involved in serotonin synthesis and metabolism. The brominated analog may act as a competitive inhibitor or an alternative substrate, providing insights into the structure and function of these enzymes.
Caption: Interaction of 4-Bromo-L-tryptophan with the Serotonin Synthesis Pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-L-tryptophan. While a specific, comprehensive safety data sheet (SDS) for 4-Bromo-L-tryptophan is not widely available, information can be extrapolated from the SDS for L-tryptophan and general knowledge of halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Toxicity: The toxicological properties of 4-Bromo-L-tryptophan have not been fully investigated. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
4-Bromo-L-tryptophan is a valuable and versatile chemical entity for researchers in the fields of medicinal chemistry, chemical biology, and neuropharmacology. Its unique combination of a biologically relevant amino acid scaffold and a synthetically tractable bromine handle provides a powerful tool for the synthesis of novel compounds and the investigation of biological pathways. This guide has provided a comprehensive overview of its chemical and physical properties, synthetic accessibility, and key applications, with the aim of empowering scientists to effectively utilize this compound in their research endeavors.
References
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Kirby Agri. (2021, January 12). l-tryptophan sds. Retrieved from [Link]
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Arnold, F. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Retrieved from [Link]
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Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology. Retrieved from [Link]
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Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
- Google Patents. US5776740A - Process for the preparation of L-tryptophan.
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Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids. Retrieved from [Link]
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Katti, K. V., et al. (2018). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. NeuroImage. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - L-Tryptophan. Retrieved from [Link]
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Broos, J., et al. (2012). Chloro- and Bromo-Tryptophan Analogs as Phosphorescent Probes in Proteins. ResearchGate. Retrieved from [Link]
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Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
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New Journal of Chemistry. Supporting Information. Retrieved from [Link]
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Wang, F., et al. (2019). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. ACS Omega. Retrieved from [Link]
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Mediomics. Today, we highlight neuroscience and immunology uses of our Bridge-It® Tryptophan Fluorescence Assay. Retrieved from [Link]
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Kumar, R. (2025, November 26). How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Retrieved from [Link]
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Evers, E. A., et al. (2010). The Effects of Acute Tryptophan Depletion on Brain Activation During Cognition and Emotional Processing in Healthy Volunteers. ResearchGate. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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YouTube. (2020, March 11). Metabolism of Tryptophan (Synthesis of Serotonin and Meletonin) || NEET PG || Biochemistry. Retrieved from [Link]
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